(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s structure includes an ethylphenyl group and a propanoic acid moiety, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This involves the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected amino acid is then coupled with 4-ethylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection, as well as coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino acid can participate in peptide bond formation, contributing to the synthesis of peptides and proteins. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure with a methyl group instead of an ethyl group.
(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of (3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of functional groups, which provides distinct reactivity and applications. The presence of the Fmoc group makes it particularly valuable in peptide synthesis, while the ethylphenyl and propanoic acid moieties contribute to its versatility in various chemical reactions.
Properties
Molecular Formula |
C26H25NO4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3S)-3-(4-ethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)24(15-25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
InChI Key |
XQIHJDOSYYWKQV-DEOSSOPVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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